N-Acetyl-L-tryptophylglycyl-L-alaninamide
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Overview
Description
(S)-2-Acetamido-N-(2-(((S)-1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)-3-(1H-indol-3-yl)propanamide is a complex organic compound featuring an indole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-N-(2-(((S)-1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a catalyst, can be employed to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and high throughput, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Acetamido-N-(2-(((S)-1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring and the acetamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
(S)-2-Acetamido-N-(2-(((S)-1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural similarity to natural indole derivatives makes it useful in studying biological processes and interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (S)-2-Acetamido-N-(2-(((S)-1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity. The acetamido and amino groups can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
(S)-2-Acetamido-N-(2-(((S)-1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)-3-(1H-indol-3-yl)propanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
71525-89-8 |
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Molecular Formula |
C18H23N5O4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C18H23N5O4/c1-10(17(19)26)22-16(25)9-21-18(27)15(23-11(2)24)7-12-8-20-14-6-4-3-5-13(12)14/h3-6,8,10,15,20H,7,9H2,1-2H3,(H2,19,26)(H,21,27)(H,22,25)(H,23,24)/t10-,15-/m0/s1 |
InChI Key |
WMASDRGIOLVFGA-BONVTDFDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
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